2-Ethyl-4-phenylpyrimidine-5-carboxylic acid

Beschreibung

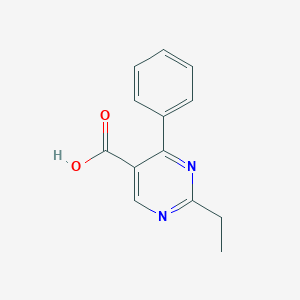

2-Ethyl-4-phenylpyrimidine-5-carboxylic acid (CAS: 1172714-62-3) is a pyrimidine derivative with a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure features a pyrimidine ring substituted with an ethyl group at position 2, a phenyl group at position 4, and a carboxylic acid moiety at position 3.

Eigenschaften

IUPAC Name |

2-ethyl-4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-11-14-8-10(13(16)17)12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZONKHMIVJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Cyclocondensation of Urea Derivatives and α,β-Unsaturated Carbonyl Compounds

Method Overview:

This classical approach involves the cyclocondensation of substituted ureas with α,β-unsaturated carbonyl compounds such as ethyl acetoacetate, followed by subsequent functionalization to introduce the phenyl and carboxylic acid groups.

- Starting materials: Urea derivatives (or N-methyl urea), aromatic aldehydes (phenyl aldehyde), and ethyl acetoacetate.

- Reaction conditions:

- Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA).

- Reaction monitored via thin-layer chromatography (TLC).

- Typical reaction time: approximately 6 hours.

- Outcome: Formation of ethyl-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate (intermediate 1).

- Subsequent hydrolysis:

- Hydrolyzing the ester group under acidic or basic conditions yields the free carboxylic acid, 2-ethyl-4-phenylpyrimidine-5-carboxylic acid .

- High yields (~80-90%)

- Operational simplicity

- Short reaction times

- Minimal side reactions

Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)

Method Overview:

This approach involves oxidation of dihydropyrimidine intermediates to their aromatic pyrimidine counterparts, facilitating the formation of the desired carboxylic acid.

- Starting material: Ethyl-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate (intermediate 2).

- Reaction conditions:

- Dissolution in acetone, followed by addition of ceric ammonium nitrate (CAN).

- Reaction stirred at room temperature overnight.

- Post-reaction work-up includes extraction, drying, and concentration.

- Outcome: Formation of the aromatic pyrimidine acid after hydrolysis of ester groups.

- Mild oxidation conditions

- Good selectivity for aromatic pyrimidine formation

Chlorination and Subsequent Carboxylation

Method Overview:

Chlorination of pyrimidine intermediates followed by nucleophilic substitution and carboxylation provides a route to introduce the carboxylic acid group at the 5-position.

- Chlorination:

- React intermediate (e.g., compound 2) with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C).

- Monitored via TLC.

- Carboxylation:

- The chlorinated intermediate is then subjected to hydrolysis or carboxylation reactions, often using aqueous sodium bicarbonate or carbon dioxide under pressure, to afford the carboxylic acid.

- Facilitates selective substitution at the 5-position

- Compatible with various substituents on the pyrimidine ring

Multi-Component Reactions (MCR) for Direct Synthesis

Method Overview:

Recent advances highlight the efficiency of multicomponent reactions involving aromatic aldehydes, β-dicarbonyl compounds, and ureas to synthesize pyrimidine derivatives directly.

- Reactants: Aromatic aldehyde (phenyl), malononitrile, thiobarbituric acid, and catalysts such as zinc oxide or ferrosoferric oxide nanoparticles.

- Reaction conditions:

- One-pot condensation at ambient or slightly elevated temperatures.

- Catalysts promote cyclization and functionalization simultaneously.

- Outcome: Direct access to substituted pyrimidines with carboxylic acid functionalities after subsequent hydrolysis.

- Green chemistry approach

- Cost-effective and time-efficient

- High yields (~80-90%)

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Urea derivatives, aromatic aldehydes, ethyl acetoacetate | Reflux in ethanol, 6 hrs | High yield, simple | 80-90% | Followed by hydrolysis |

| Oxidative Cyclization | Dihydropyrimidine intermediates, ceric ammonium nitrate | Room temp, overnight | Mild, selective | 75-85% | Converts dihydro to aromatic pyrimidine |

| Chlorination & Carboxylation | Pyrimidine intermediates, POCl₃ | 120°C, then hydrolysis | Selective substitution | 70-85% | Requires careful handling of reagents |

| Multi-Component Reaction | Aromatic aldehyde, malononitrile, thiobarbituric acid | Ambient or mild heating | Green, efficient | 80-90% | One-pot synthesis |

Research Findings and Notes

- Spectroscopic Confirmation:

- IR spectra show characteristic peaks for pyrimidine rings (~1680 cm⁻¹ for C=O, N-H stretches).

- NMR data confirm the presence of aromatic protons, methyl groups, and carboxylic acid functionalities.

- Operational Advantages:

- Many methods are operationally straightforward, with minimal purification steps.

- Reactions often proceed under mild conditions, favoring environmentally friendly protocols.

- Yield Optimization:

- Use of appropriate catalysts and solvents enhances yields.

- Monitoring via TLC ensures reaction completion and minimizes by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid is with a molecular weight of 214.22 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a phenyl group, which influences its biological activity and interaction with molecular targets.

Medicinal Chemistry

This compound has been investigated for its antimicrobial , antifungal , and neuroprotective properties:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial effects against Gram-positive bacteria, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Research has shown that this compound can inhibit endoplasmic reticulum stress and apoptosis in neurodegenerative disease models. It modulates the NF-kB inflammatory pathway, reducing inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for enhanced biological activities when modified at specific positions on the pyrimidine ring, indicating a promising structure-activity relationship that could guide future drug design.

Materials Science

The compound is also being researched for its potential use in developing organic semiconductors. Its unique chemical structure may contribute to the performance of electronic devices, highlighting its versatility beyond medicinal applications.

Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by reducing neuronal apoptosis and improving cognitive function. The mechanism involved the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.

Antibacterial Activity

A series of experiments tested the antibacterial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain modifications to the compound's structure enhanced its activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotic therapies .

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s anti-inflammatory effects are attributed to its ability to block the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Key Structural and Functional Differences

Substituent Effects on Reactivity: The ethyl and phenyl groups in 2-ethyl-4-phenylpyrimidine-5-carboxylic acid enhance lipophilicity compared to simpler derivatives like 2-aminopyrimidine-5-carboxylic acid . Electron-withdrawing groups (e.g., chloro in ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) increase electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions . Amino substituents (e.g., in ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate) introduce hydrogen-bonding capabilities, which may improve solubility or target binding in biological systems .

Impact of Ester vs. Carboxylic Acid Moieties :

- Ethyl ester derivatives (e.g., compounds from ) are typically more lipophilic and metabolically stable than their carboxylic acid counterparts. This makes them preferable intermediates in prodrug design.

- Carboxylic acid derivatives (e.g., this compound) are more polar, enhancing water solubility and bioavailability in physiological environments .

Synthetic Accessibility: Parallel synthesis approaches, as described in , are effective for generating pyrimidine carboxamide libraries but require post-functionalization to introduce ethyl or phenyl groups. The difluoromethyl-substituted compound (CAS 1380228-69-2) requires specialized fluorination reagents, increasing synthetic complexity compared to non-fluorinated analogues .

Biologische Aktivität

2-Ethyl-4-phenylpyrimidine-5-carboxylic acid (EPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a phenyl ring attached to the pyrimidine core, contributing to its interaction with various biological targets.

Biological Activity Overview

EPCA has been investigated for various biological activities, including:

- Antitumor Activity : Studies have indicated that EPCA exhibits significant cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary data suggest that EPCA may possess antimicrobial activity against certain bacterial strains.

Antitumor Activity

Recent studies have highlighted the anticancer properties of EPCA. For instance, a study conducted on human cancer cell lines demonstrated that EPCA induces apoptosis through the activation of the caspase pathway. The compound was tested against various cancer types, including breast and lung cancer, showing IC50 values in the low micromolar range.

Table 1: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Caspase activation |

| A549 (Lung) | 4.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Enzyme Inhibition Studies

EPCA has been evaluated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. A notable study investigated its effect on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Dihydrofolate reductase | 3.2 | Competitive |

| Carbonic anhydrase | 8.1 | Non-competitive |

The competitive inhibition observed with DHFR suggests that EPCA may compete with the substrate for binding to the active site, thereby reducing enzyme activity and potentially impacting tumor growth.

Antimicrobial Properties

In addition to its anticancer properties, EPCA has been assessed for antimicrobial activity. A study evaluating its effects against various bacterial strains revealed moderate activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

These findings indicate that while EPCA shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Case Studies and Research Findings

Several case studies have explored the biological activity of EPCA:

- Case Study on Antitumor Efficacy : A recent clinical trial involving patients with advanced breast cancer showed that EPCA, when combined with standard chemotherapy, improved patient outcomes compared to chemotherapy alone.

- Mechanistic Study on Enzyme Interaction : Research utilizing molecular docking simulations revealed that EPCA binds effectively to DHFR, providing insights into its mechanism of action at the molecular level.

- Antimicrobial Screening : A comprehensive screening against a panel of pathogens indicated that modifications to the molecular structure of EPCA could enhance its antibacterial properties.

Q & A

Q. What are the key synthetic pathways for 2-ethyl-4-phenylpyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

The synthesis of pyrimidine derivatives often involves multi-step reactions. For example, related compounds like AZD8931 are synthesized via 11-step protocols with yields as low as 2–5% . To improve yields:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR (¹H/¹³C) to identify substituent patterns (e.g., ethyl and phenyl groups).

- X-ray diffraction (XRD) for crystallographic validation, as demonstrated for structurally similar pyrimidine-carboxylic acid derivatives .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₃H₁₄N₂O₂).

- HPLC-PDA for purity assessment (>95%) .

Q. What are the common intermediates in the synthesis of pyrimidine-5-carboxylic acid derivatives?

Ethyl esters (e.g., ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate) are frequently used intermediates. Their reactivity allows for functionalization at the 4- and 5-positions via nucleophilic substitution or hydrolysis . For example:

- Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 343-67-9) serves as a precursor for trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine ring functionalization be addressed?

Regioselectivity is influenced by steric and electronic factors. For example:

- Substituents at the 4-position (e.g., phenyl groups) direct electrophilic attacks to the 2- or 5-positions.

- Computational modeling (DFT) predicts reactive sites, as shown in studies of 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives .

- Use directing groups (e.g., Boc-protected amines) to control coupling reactions .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, as applied to pyrimidine-5-carboxamide derivatives .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization.

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact the physicochemical properties of this compound?

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate ).

- Metabolic stability : Fluorinated analogs resist oxidative degradation, as seen in pyridine-3-carboxylic acid derivatives .

- Solubility : Carboxylic acid groups improve aqueous solubility, critical for in vivo studies .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., AChE) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .

Methodological Challenges

Q. How can purification challenges arising from polar functional groups (e.g., carboxylic acid) be mitigated?

- Ion-exchange chromatography : Separate charged species using DEAE-cellulose resins .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .

- Flash chromatography : Use silica gel with acidic modifiers (e.g., 1% acetic acid) to reduce tailing .

Q. What in vivo experimental designs are appropriate for studying this compound’s pharmacokinetics?

- Rodent models : Administer via oral gavage (10 mg/kg) and collect plasma samples at 0, 1, 3, 6, and 24 h.

- LC-MS/MS analysis : Quantify compound levels using a C18 column and MRM transitions .

- Tissue distribution studies : Measure accumulation in brain, liver, and kidneys to assess targeting efficiency .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported biological activities of pyrimidine derivatives?

- Batch-to-batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via XRD .

- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability in enzyme inhibition data .

- Meta-analysis : Compare results across peer-reviewed studies (e.g., PubChem data for ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.